molecular formula C12H16ClNO2 B178614 tert-butyl N-(3-chloro-2-methylphenyl)carbamate CAS No. 129822-39-5

tert-butyl N-(3-chloro-2-methylphenyl)carbamate

Cat. No.: B178614
CAS No.: 129822-39-5
M. Wt: 241.71 g/mol
InChI Key: FUFRZWSIYKXLRV-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-chloro-2-methylphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-(3-chloro-2-methylphenyl)carbamate is used as a protecting group for amines. Protecting groups are essential in multi-step synthesis to prevent unwanted reactions at specific functional groups.

Biology and Medicine

Carbamates, including this compound, are studied for their potential use as enzyme inhibitors. They can inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of diseases like Alzheimer’s.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable intermediate in drug development.

Future Directions

The future directions for the study of “tert-butyl N-(3-chloro-2-methylphenyl)carbamate” could involve further exploration of its anti-inflammatory activity and potential applications in the treatment of inflammation-related diseases . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-chloro-2-methylphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-chloro-2-methylaniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-Butyl chloroformate+3-chloro-2-methylanilinetert-butyl N-(3-chloro-2-methylphenyl)carbamate+HCl\text{tert-Butyl chloroformate} + \text{3-chloro-2-methylaniline} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+3-chloro-2-methylaniline→tert-butyl N-(3-chloro-2-methylphenyl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: tert-Butyl N-(3-chloro-2-methylphenyl)carbamate can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-chloro-2-methylaniline and tert-butyl alcohol.

    Oxidation and Reduction: While the compound itself is relatively stable, the aromatic ring can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation of the aromatic ring.

Major Products Formed

    Hydrolysis: 3-chloro-2-methylaniline and tert-butyl alcohol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-phenylcarbamate
  • tert-Butyl N-(4-chlorophenyl)carbamate
  • tert-Butyl N-(2-methylphenyl)carbamate

Uniqueness

tert-Butyl N-(3-chloro-2-methylphenyl)carbamate is unique due to the presence of both a chloro and a methyl group on the aromatic ring. This combination of substituents can influence its reactivity and interaction with biological targets, making it distinct from other carbamates.

Properties

IUPAC Name

tert-butyl N-(3-chloro-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFRZWSIYKXLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406849
Record name tert-Butyl (3-chloro-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129822-39-5
Record name tert-Butyl (3-chloro-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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